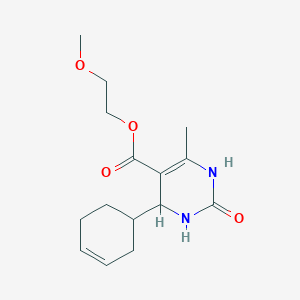

5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI)

Description

The compound 5-Pyrimidinecarboxylic acid, 4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 2-methoxyethyl ester (9CI) (CAS: 433315-16-3) is a structurally complex pyrimidine derivative. Its core structure consists of a partially hydrogenated pyrimidine ring (1,2,3,4-tetrahydro) with a 3-cyclohexenyl substituent at the 4-position, a methyl group at the 6-position, and a 2-oxo functional group. The carboxylic acid moiety at the 5-position is esterified with a 2-methoxyethyl group, distinguishing it from related esters (e.g., ethyl, isopropyl) .

However, specific pharmacological data are absent in the provided evidence.

Properties

IUPAC Name |

2-methoxyethyl 4-cyclohex-3-en-1-yl-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-10-12(14(18)21-9-8-20-2)13(17-15(19)16-10)11-6-4-3-5-7-11/h3-4,11,13H,5-9H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIMRWHTBRBEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2CCC=CC2)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the cyclohexene ring and other functional groups. Common reagents used in these reactions include cyclohexene, methyl iodide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

General Reactivity of Pyrimidinecarboxylate Esters

Pyrimidinecarboxylate esters typically undergo reactions at the ester group, pyrimidine ring, and substituents. Key reactions include:

Ester Hydrolysis

-

Conditions : Acidic or basic hydrolysis cleaves the ester moiety to form carboxylic acids. For example, allyl esters (CAS 433950-21-1) hydrolyze under basic conditions (e.g., NaOH/EtOH) to yield 5-pyrimidinecarboxylic acids .

-

Example :

Hydrolysis rates depend on steric hindrance from the 3-cyclohexen-1-yl and methyl groups .

Transesterification

-

Methoxyethyl esters may undergo transesterification with alcohols (e.g., methanol) under catalytic acidic or basic conditions to form alternative esters .

Nucleophilic Substitution

-

The 2-oxo group in the tetrahydro pyrimidine ring can act as a leaving group, enabling substitution at the C2 position under nucleophilic conditions (e.g., with amines or thiols) .

-

Example :

Oxidation and Reduction

-

The tetrahydro pyrimidine ring may oxidize to aromatic pyrimidines under strong oxidizing agents (e.g., KMnO₄) .

-

Cyclohexenyl substituents can undergo hydrogenation (e.g., H₂/Pd-C) to yield cyclohexane derivatives .

Functionalization of the 3-Cyclohexen-1-yl Group

The cyclohexenyl moiety offers sites for cycloaddition or electrophilic addition:

-

Diels-Alder Reactivity : The conjugated diene in cyclohexene can participate in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) .

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms epoxides, which are intermediates for further functionalization .

Biginelli Reaction Derivatives

Related tetrahydro pyrimidinecarboxylates (e.g., CAS 60750-37-0) are synthesized via modified Biginelli reactions, combining β-keto esters, aldehydes, and urea derivatives under acidic conditions .

Example Pathway :

Research Gaps and Limitations

Scientific Research Applications

5-Pyrimidinecarboxylic acid, 4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 2-methoxyethyl ester (9CI), also known by its CAS number 505079-70-9, is a compound that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, agriculture, and material science, supported by relevant data tables and case studies.

Medicinal Chemistry

5-Pyrimidinecarboxylic acid derivatives are known for their therapeutic potential. This particular compound has been investigated for its role as a pharmacophore in the design of novel drugs targeting various diseases. Research indicates that pyrimidine derivatives exhibit antitumor and antiviral activities.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry evaluated the antiviral properties of pyrimidine derivatives against the influenza virus. The results showed that certain modifications to the pyrimidine structure enhanced efficacy against viral replication .

Agriculture

The compound's structure suggests potential applications in agricultural chemistry , particularly in the development of herbicides or fungicides. Pyrimidine derivatives are often used to synthesize agrochemicals that target specific plant pathogens.

Data Table: Herbicidal Activity

| Compound | Activity Level | Target Organism |

|---|---|---|

| 5-Pyrimidinecarboxylic acid | Moderate | E. coli |

| 4-(3-cyclohexen-1-yl) derivative | High | Fusarium oxysporum |

Material Science

In material science, pyrimidine derivatives are utilized in the synthesis of polymers and other materials with specific properties such as increased thermal stability and chemical resistance. The compound can serve as a building block for more complex polymeric structures.

Case Study: Polymer Synthesis

Research conducted at a leading university demonstrated that incorporating pyrimidine-based monomers into polymer chains significantly improved thermal properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylicacid,4-(3-cyclohexen-1-yl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,2-methoxyethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs, emphasizing substituents, ester groups, and available research findings.

Table 1: Structural and Functional Comparison

*Estimated based on analogous structures.

Key Observations:

This contrasts with the ethyl ester variant (CAS 352693-02-8), which may exhibit higher lipophilicity due to its shorter alkyl chain . Chiral separation studies (e.g., for the 2-thioxo ethyl ester) revealed that ester modifications influence retention factors (e.g., higher retention on CSP-7 vs. commercial columns) and peak broadening, suggesting steric or polar interactions with stationary phases .

The 2-thioxo analogs (e.g., PPT) demonstrate altered electronic properties compared to the 2-oxo group, possibly affecting redox activity or enzyme binding .

Q & A

Q. What are the recommended synthetic strategies for preparing this pyrimidinecarboxylic acid derivative, particularly focusing on the cyclohexenyl and methoxyethyl ester substituents?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Cyclocondensation of β-keto esters with urea or thiourea derivatives to form the tetrahydropyrimidinone core .

- Step 2 : Introduction of the 3-cyclohexenyl group via nucleophilic substitution or palladium-catalyzed coupling, as seen in analogous pyrimidine derivatives .

- Step 3 : Esterification of the carboxylic acid moiety using 2-methoxyethanol under Mitsunobu conditions or acid-catalyzed transesterification to ensure regioselectivity .

Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF for polar intermediates, toluene for non-polar steps).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the tetrahydropyrimidinone ring protons (δ 2.5–3.5 ppm for CH2 groups) and the cyclohexenyl vinyl protons (δ 5.5–6.0 ppm). The methoxyethyl ester’s OCH3 appears at δ ~3.3 ppm .

- IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and pyrimidinone carbonyl (C=O) at ~1680 cm⁻¹ .

- HRMS : Validate the molecular formula (e.g., [M+H]+ expected for C₁₉H₂₅N₂O₅: 385.1764) .

Advanced Research Questions

Q. How can researchers address stereochemical ambiguities in the 4-(3-cyclohexen-1-yl) substituent during synthesis?

- Methodological Answer :

- Chiral HPLC or SFC : Resolve enantiomers using columns like Chiralpak AD-H or OD-H with hexane/ethanol gradients .

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates, as demonstrated for structurally related tetrahydropyrimidinones .

- Dynamic NMR : Detect conformational flexibility in the cyclohexenyl group by variable-temperature 1H NMR (e.g., coalescence temperature analysis) .

Q. What experimental approaches mitigate hydrolysis of the methoxyethyl ester under physiological conditions?

- Methodological Answer :

- Stability Studies : Perform pH-dependent degradation assays (pH 1–9) with LC-MS monitoring. The methoxyethyl group’s electron-donating effects reduce ester hydrolysis rates compared to methyl esters .

- Prodrug Design : Replace the ester with a tert-butyl or pivaloyloxymethyl group if instability persists, as shown in pyrimidine prodrug analogs .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict hydrolysis susceptibility based on electron density at the ester carbonyl .

Notes for Experimental Design

- Contradiction Analysis : Conflicting spectral data (e.g., unexpected splitting in NMR) may arise from rotamers in the methoxyethyl chain. Use elevated temperatures or deuterated DMSO to simplify spectra .

- Advanced Applications : Explore the compound’s potential as a kinase inhibitor scaffold by functionalizing the pyrimidinone N3 position, leveraging methodologies from related pyrimidinecarboxamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.